molecular formula C18H15N3O4S2 B2477621 (Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide CAS No. 861111-37-7

(Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

Cat. No.: B2477621
CAS No.: 861111-37-7
M. Wt: 401.46
InChI Key: ZWQMYCYRINQTLZ-ZROIWOOFSA-N
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Description

(Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide: is a complex organic compound that features a thiazolidinone core, a nicotinamide moiety, and a dimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Dimethoxybenzylidene Group: The dimethoxybenzylidene group is introduced via a condensation reaction between 2,3-dimethoxybenzaldehyde and the thiazolidinone intermediate.

    Attachment of the Nicotinamide Moiety: The final step involves the coupling of the nicotinamide group to the thiazolidinone-dimethoxybenzylidene intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the dimethoxybenzylidene group.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and amines are common products.

    Substitution: Halogenated and aminated derivatives are typical.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its structure suggests it could be useful in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 3-[(5E)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • (5E)-2-(4-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

What sets (Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the nicotinamide and thiazolidinone moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-24-13-7-3-5-11(15(13)25-2)9-14-17(23)21(18(26)27-14)20-16(22)12-6-4-8-19-10-12/h3-10H,1-2H3,(H,20,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQMYCYRINQTLZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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